5-(3-Bromophenyl)furan-2-carboxylic acid
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Overview
Description
5-(3-Bromophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromophenyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)furan-2-carboxylic acid typically involves the bromination of a phenylfuran precursor followed by carboxylation. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran reacts with 3-bromophenylboronic acid under microwave irradiation in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium or copper catalysts.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted phenylfuran derivatives.
Scientific Research Applications
5-(3-Bromophenyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 5-(3-Bromophenyl)furan-2-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s ability to bind to certain molecular targets, while the furan ring can participate in electron delocalization, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
- 5-(4-Bromophenyl)furan-2-carboxylic acid
- 5-(4-Chlorophenyl)furan-2-carboxylic acid
- 5-(4-Fluorophenyl)furan-2-carboxylic acid
Comparison:
- Uniqueness: 5-(3-Bromophenyl)furan-2-carboxylic acid is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules.
- Reactivity: The position of the substituent on the phenyl ring can affect the compound’s reactivity in substitution and addition reactions.
- Applications: While similar compounds may have comparable applications, the specific properties of this compound can make it more suitable for certain applications, such as specific types of biological activity or material properties .
Properties
IUPAC Name |
5-(3-bromophenyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJDYMSVLVAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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